2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide
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Overview
Description
2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to modulate pharmacokinetic properties positively. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Related compounds with a piperazine moiety are known to interact with various receptors, such as the histamine h1 receptor .
Mode of Action
Compounds with a similar structure have been shown to interact with their targets through various mechanisms, such as binding to receptors and modulating their activity .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, including those involving the histamine h1 receptor .
Pharmacokinetics
Piperazine derivatives are generally known to modulate the pharmacokinetic properties of drug substances .
Result of Action
Related compounds have been shown to have various effects, such as modulating receptor activity .
Preparation Methods
The synthesis of 2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the piperazine intermediate: This step involves the reaction of 4-chlorobenzyl chloride with piperazine to form 4-[(4-chlorophenyl)methyl]piperazine.
Acetylation: The intermediate is then reacted with acetic anhydride to introduce the acetyl group, forming this compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.
Chemical Reactions Analysis
2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified by introducing different substituents.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an antihistamine or antipsychotic.
Industry: It is used in the development of new pharmaceuticals and agrochemicals, leveraging its piperazine core for enhanced activity and stability.
Comparison with Similar Compounds
2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide can be compared with other piperazine derivatives such as:
Cetirizine: An antihistamine used to treat allergic reactions.
Fluphenazine: An antipsychotic used in the treatment of schizophrenia.
Piperazine citrate: An anthelmintic used to treat parasitic worm infections.
The uniqueness of this compound lies in its specific substitution pattern and potential biological activities, which may offer advantages in terms of efficacy and safety in various applications.
Properties
IUPAC Name |
2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O/c14-12-3-1-11(2-4-12)9-17-5-7-18(8-6-17)10-13(19)16-15/h1-4H,5-10,15H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPPEFFSWPQKGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)CC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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